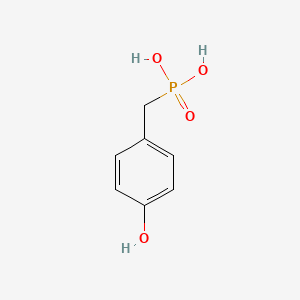

1-乙炔基-4-碘苯

概览

描述

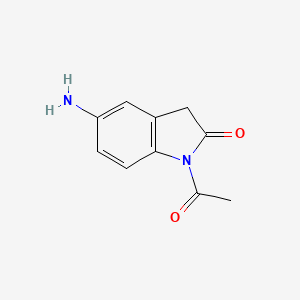

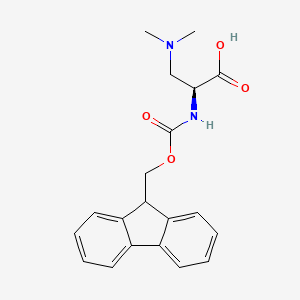

1-Ethynyl-4-iodobenzene is a chemical compound that is part of the ethynylbenzene family, characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring. While the provided papers do not directly discuss 1-ethynyl-4-iodobenzene, they do provide insights into the properties and reactions of related ethynylbenzene derivatives, which can be extrapolated to understand the behavior of 1-ethynyl-4-iodobenzene.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions as seen in the synthesis of chromone and 4(1H)-quinolinone from iodobenzene derivatives . The use of palladium catalysis is a common strategy for forming carbon-carbon bonds, which is likely applicable to the synthesis of 1-ethynyl-4-iodobenzene.

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives can be quite diverse, as seen in the crystal structures of para-substituted ethynylbenzenes . These structures often involve intermolecular interactions such as hydrogen bonding and π interactions, which can influence the packing and stability of the crystals. For 1-ethynyl-4-iodobenzene, the presence of the iodine atom would likely have a significant impact on its molecular structure due to its size and ability to participate in halogen bonding.

Chemical Reactions Analysis

Ethynylbenzene derivatives can undergo a variety of chemical reactions. For instance, the thermolysis of diethynyl compounds can lead to the formation of dehydrobenzene intermediates, which can further react to form various products . Additionally, ethynyl groups can participate in coupling reactions to form more complex structures, as seen in the synthesis of organoplatinum dendrimers . These reactions highlight the reactivity of the ethynyl group, which would also be relevant for 1-ethynyl-4-iodobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives can be influenced by their molecular structure. For example, the photophysics of 1,4-diethynylbenzenes can be affected by aggregation and planarization, as observed in the study of their absorption and emission spectra in solution and in crystals . The presence of substituents such as iodine in 1-ethynyl-4-iodobenzene would likely affect its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and spectral characteristics.

科研应用

合成和聚合

1-乙炔基-4-碘苯是合成特殊聚合物和寡聚物的关键中间体。它在链增长缩聚过程中被用于制备低聚分散度的寡(p-苯乙炔)聚合物,使得可以合成具有所需分子量和窄分子量分布的寡聚物。这种应用对于制备所需分子量的无缺陷聚(p-苯乙炔)具有重要意义,展示了其在开发具有精确性能的先进材料中的实用性 (Kovalev et al., 2005)。

有机合成

该化合物对有机合成方法至关重要,包括Sonogashira偶联反应。它已被用于通过在水中进行顺序Sonogashira和Suzuki偶联来合成乙炔基联苯和不对称二乙炔基苯衍生物。这种方法展示了1-乙炔基-4-碘苯在促进复杂有机分子构建中的多功能性,这对材料科学和制药研究可能具有影响 (Hassaneen et al., 2015)。

分子电子学

1-乙炔基-4-碘苯用于制备用于分子电子学的单分子结。从1-乙炔基-4-碘苯衍生物制备的重氮基固定的寡(苯乙炔)单分子层适用于单分子电导研究。这种应用对于分子电子学的发展至关重要,其中控制和测量分子水平上的电子传输能力是基础 (Liang et al., 2016)。

超分子化学

在超分子化学中,1-乙炔基-4-碘苯在合成光学活性的无环乙炔螺旋寡聚物中发挥作用。这些寡聚物在其圆二色性光谱中表现出显著变化,表明螺旋结构的形成。这种性质对于研究手性材料及其在光学器件和传感器等领域的应用具有重要意义 (Sugiura et al., 2004)。

电光性能

从1-乙炔基-4-碘苯合成的聚合物,如聚(1-乙炔基-4-苯氧基苯),其电光和电化学性能被研究,以探讨其在电子和光子器件中的潜力。这些聚合物展示了特征性的紫外可见吸收和光致发光,这是用于光电应用材料的关键属性 (Gal et al., 2017)。

Safety And Hazards

The safety information for 1-Ethynyl-4-iodobenzene indicates that it is hazardous . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

性质

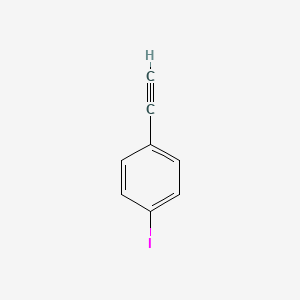

IUPAC Name |

1-ethynyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGXITKLGQBZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478894 | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-iodobenzene | |

CAS RN |

766-99-4 | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。